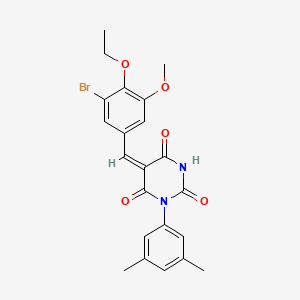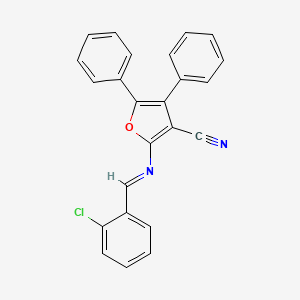
3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorphenyl)-2-(3-nitrophenyl)-2,3-dihydrochinazolin-4(1H)-on ist eine komplexe organische Verbindung, die zur Familie der Chinazolinone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chinazolinon-Kernstruktur aus, die mit einer 4-Chlorphenylgruppe und einer 3-Nitrophenylgruppe substituiert ist. Die einzigartige Anordnung dieser Substituenten verleiht der Verbindung besondere chemische und physikalische Eigenschaften, die sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant machen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Chlorphenyl)-2-(3-nitrophenyl)-2,3-dihydrochinazolin-4(1H)-on beinhaltet typischerweise die Kondensation geeigneter Anilin-Derivate mit Isatosäureanhydrid, gefolgt von Cyclisierung und anschliessender Modifikation der funktionellen Gruppen. Die Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) und Katalysatoren wie Triethylamin oder Kaliumcarbonat. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Ausgangsmaterialien zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in grösseren Massstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Chlorphenyl)-2-(3-nitrophenyl)-2,3-dihydrochinazolin-4(1H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann Oxidationsreaktionen eingehen, um entsprechende Chinazolinon-Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas, Palladiumkatalysatoren, Natriumborhydrid und verschiedene Nukleophile. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um Selektivität und Ausbeute zu gewährleisten .
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen amino-substituierte Chinazolinone, oxidierte Chinazolinon-Derivate und verschiedene substituierte Chinazolinone, abhängig von dem verwendeten Nukleophil .
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorphenyl)-2-(3-nitrophenyl)-2,3-dihydrochinazolin-4(1H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.
Medizin: Es wird weiter geforscht, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-2-(3-nitrophenyl)-2,3-dihydrochinazolin-4(1H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu seiner potenziellen krebshemmenden Wirkung führt .
Wirkmechanismus
The mechanism of action of 3-(4-CHLOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Chinazolinon-Derivate wie:
- 2-(3-Nitrophenyl)-3-phenylchinazolin-4(1H)-on
- 3-(4-Methoxyphenyl)-2-(3-nitrophenyl)chinazolin-4(1H)-on
- 3-(4-Bromphenyl)-2-(3-nitrophenyl)chinazolin-4(1H)-on .
Einzigartigkeit
Die Einzigartigkeit von 3-(4-Chlorphenyl)-2-(3-nitrophenyl)-2,3-dihydrochinazolin-4(1H)-on liegt in seinem spezifischen Substitutionsschema, das ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht.
Eigenschaften
Molekularformel |
C20H14ClN3O3 |
|---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(12-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22H |
InChI-Schlüssel |
COXDFBQWPZBLSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11694314.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![(3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694318.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
![(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694325.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11694327.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11694328.png)
![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)



![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)

